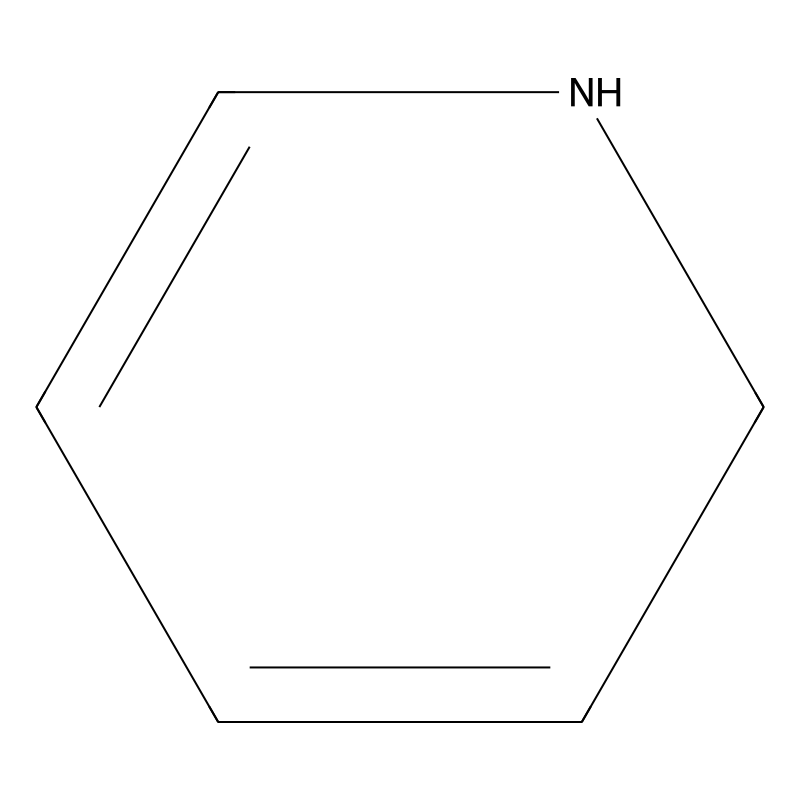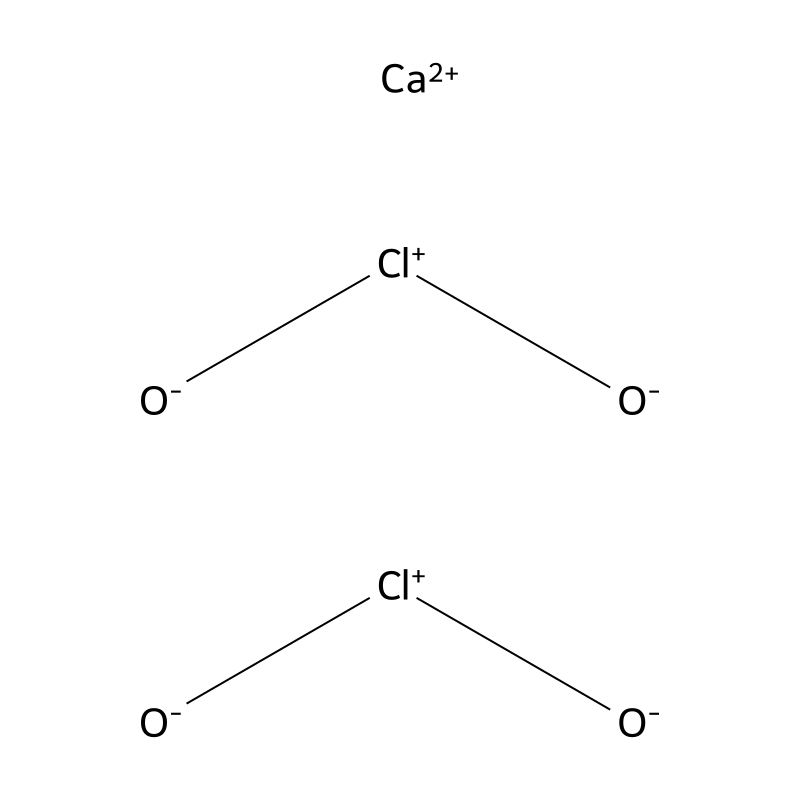(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Selection and Maintenance of Prokaryotic and Eukaryotic Cells
Field: Molecular Biology and Genetics
Application: Hygromycin B is used in the laboratory for the selection and maintenance of prokaryotic and eukaryotic cells that contain the hygromycin resistance gene .
Method: The resistance gene is a kinase that inactivates hygromycin B through phosphorylation .
Results: This allows for the selection of cells that have been successfully transformed with the resistance gene .
Mammalian Cell Culture
Field: Cell Biology
Application: Hygromycin B is used to select for a resistance plasmid in numerous mammalian cell lines .
Method: A mammalian expression vector containing the hyg or hph gene must be introduced into the mammalian host cell line. The hyg or hph marker gene allows for selection of stable transfectants using hygromycin B resistance .
Results: This method allows for the generation of a stable cell line expressing a protein of interest .
Insect Cell Culture
Field: Entomology and Cell Biology
Application: Hygromycin B is used in insect cell culture for the selection of cells containing the hygromycin resistance gene .
Method: The resistance to Hygromycin B is conferred by the E. coli hygromycin resistance gene (hyg or hph) .
Results: This allows for the selection of insect cells that have been successfully transformed with the resistance gene .
Antiviral Agent
Field: Virology
Application: Hygromycin B has been used as an antiviral agent by selectively penetrating cells rendered permeable by virus infection and inhibiting translation .
Method: The antibiotic penetrates cells that have been made permeable by a virus infection and inhibits protein synthesis .
Results: This results in the inhibition of viral replication within the infected cells .
Protein Synthesis Study
Field: Biochemistry
Application: Hygromycin B has been used to study protein synthesis at the level of the 70S ribosome translocation and mRNA template misreading .
Method: The antibiotic binds to the 80S subunit of the bacterial ribosome and inhibits protein synthesis .
Results: This allows for the study of protein synthesis and mRNA template misreading .
Anthelmintic Activity Against Nematode Parasites
Field: Parasitology
Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .
Anthelmintic Activity Against Nematode Parasites
Application: Hygromycin B presents an anthelmintic activity against nematode parasites of chickens .
Use in Plant Research
Field: Botany and Genetics
Application: Hygromycin B is frequently used as a selectable marker in research on plants .
Results: This allows for the selection of plant cells that have been successfully transformed with the resistance gene .
Use in Animal Feed
Field: Veterinary Medicine
Application: Hygromycin B is still added into swine and chicken feed as an anthelmintic or anti-worming agent (product name: Hygromix) .
Method: The antibiotic is mixed into the animal feed .
Results: This results in the reduction of worm infestations in the animals .
Use in Clinical Research
Field: Clinical Research
Application: In clinical research, this compound can be used as a marker to select and maintain prokaryotic and eukaryotic cells containing the hygromycin resistance gene .
The compound (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is a complex organic molecule characterized by multiple stereocenters and functional groups. Its structure suggests potential biological activity due to the presence of hydroxyl groups and amino functionalities that may interact with biological systems. The compound's intricate stereochemistry indicates a high degree of specificity in its potential interactions with biological targets.
The biological activity of this compound is hypothesized to be significant due to its structural features that resemble known pharmacological agents. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Biological assays would be necessary to determine its specific effects on living organisms. The pharmacological activity is expected to be dose-dependent and influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties
Synthesis of this compound may involve multi-step organic synthesis techniques including: These methods would require careful optimization to achieve high yields and purity
Potential applications for this compound include: Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as: These studies will help elucidate the mechanism of action and potential therapeutic uses
Several compounds share structural similarities with this molecule. Here are a few notable examples: What distinguishes the specified compound from others is its unique combination of stereochemistry and functional groups which may confer distinct biological properties not seen in simpler analogs. The presence of both spirocyclic elements and multiple hydroxymethyl functionalities suggests a potential for diverse interactions within biological systems that could be exploited for therapeutic purposes. Further research through comparative studies will be essential to fully understand its unique profile
Corrosive;Acute Toxic;Health Hazard
Compound Name Structural Features Biological Activity Compound A Similar spirocyclic structure Antimicrobial properties Compound B Contains hydroxyl and amino groups Enzyme inhibitor Compound C Multiple stereocenters Potential anti-inflammatory effects Uniqueness
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Application
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H318 (97.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (99.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (96.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms



Other CAS
31282-04-9
Wikipedia
Use Classification
Dates
Explore Compound Types








